molecular formula C16H19ClO4S B14583918 3-(3-Chlorophenyl)propan-1-ol;4-methylbenzenesulfonic acid CAS No. 61220-44-8

3-(3-Chlorophenyl)propan-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14583918
CAS No.: 61220-44-8
M. Wt: 342.8 g/mol
InChI Key: JOBKAVAQRPFEHS-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11ClO. It is a chlorinated derivative of propanol, featuring a chlorophenyl group attached to the propanol chain. 4-Methylbenzenesulfonic acid , also known as p-toluenesulfonic acid, is an aromatic sulfonic acid with the molecular formula C7H8O3S. It is widely used as a catalyst in organic synthesis due to its strong acidic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    3-(3-Chlorophenyl)propan-1-ol: is produced on an industrial scale by the catalytic hydrogenation of 3-(3-chlorophenyl)propanoic acid.

    4-Methylbenzenesulfonic acid: is manufactured by the sulfonation of toluene using sulfur trioxide in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-Chlorophenyl)propan-1-ol can be oxidized to 3-(3-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: It can be reduced to 3-(3-chlorophenyl)propan-1-amine using reducing agents like lithium aluminium hydride (LiAlH4).

    Substitution: The hydroxyl group in 3-(3-Chlorophenyl)propan-1-ol can be substituted with halogens using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products Formed:

    Oxidation: 3-(3-Chlorophenyl)propanoic acid.

    Reduction: 3-(3-Chlorophenyl)propan-1-amine.

    Substitution: 3-(3-Chlorophenyl)propyl chloride.

Properties

CAS No.

61220-44-8

Molecular Formula

C16H19ClO4S

Molecular Weight

342.8 g/mol

IUPAC Name

3-(3-chlorophenyl)propan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H11ClO.C7H8O3S/c10-9-5-1-3-8(7-9)4-2-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5,7,11H,2,4,6H2;2-5H,1H3,(H,8,9,10)

InChI Key

JOBKAVAQRPFEHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)Cl)CCCO

Origin of Product

United States

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